2-Chloro-6,7-difluoro-3-quinolinecarboxylic acid
Overview
Description
2-Chloro-6,7-difluoro-3-quinolinecarboxylic acid is a chemical compound with the molecular formula C10H4ClF2NO2. It is a member of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The compound is characterized by the presence of chlorine and fluorine atoms on the quinoline ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,7-difluoro-3-quinolinecarboxylic acid typically involves the introduction of chlorine and fluorine atoms onto the quinoline ring. One common method is the cyclization of 4,5-difluoro-2-nitrobenzoic acid, followed by chlorination. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and halogenation processes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to isolate the desired product. Industrial methods often focus on cost-effectiveness and scalability while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6,7-difluoro-3-quinolinecarboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The quinoline ring can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific catalysts to enhance the reaction efficiency .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit unique chemical and biological properties.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been investigated for its biological activities, such as antibacterial and antiviral properties.
Medicine: The compound and its derivatives are explored for their potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: It is used in the development of new materials and chemical processes, such as catalysts and dyes.
Mechanism of Action
The mechanism of action of 2-Chloro-6,7-difluoro-3-quinolinecarboxylic acid involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms can enhance the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. For example, the compound may inhibit bacterial enzymes, leading to antibacterial effects. The exact molecular targets and pathways can vary depending on the specific application and the derivative being studied .
Comparison with Similar Compounds
2-Chloro-6,7-difluoro-3-quinolinecarboxylic acid can be compared with other similar compounds, such as:
2-Chloro-7-fluoroquinoline-3-carbaldehyde: This compound has a similar structure but with different halogenation patterns, which can affect its reactivity and biological activity.
Fluoroquinolones: A class of antibiotics that share the quinoline core structure but with different substituents, leading to distinct antibacterial properties.
Properties
IUPAC Name |
2-chloro-6,7-difluoroquinoline-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClF2NO2/c11-9-5(10(15)16)1-4-2-6(12)7(13)3-8(4)14-9/h1-3H,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWUTFXRAKXRNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=CC2=NC(=C1C(=O)O)Cl)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClF2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.